molecular formula C16H14ClN3O B15062276 6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61899-77-2

6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B15062276
CAS No.: 61899-77-2
M. Wt: 299.75 g/mol
InChI Key: WMANXWMAWZJXFH-UHFFFAOYSA-N
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Description

6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound features an amino group at the 6th position, a chloromethyl group at the 2nd position, and an o-tolyl group at the 3rd position on the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.

    Introduction of the o-Tolyl Group: The next step involves the introduction of the o-tolyl group at the 3rd position. This can be achieved through a Friedel-Crafts acylation reaction using o-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Chloromethylation: The chloromethyl group is introduced at the 2nd position through a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Amination: Finally, the amino group is introduced at the 6th position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding quinazolinone derivatives with oxidized side chains.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.

    Substitution: The amino and chloromethyl groups can participate in various substitution reactions, such as nucleophilic substitution, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives with modified side chains.

    Reduction: Reduced derivatives with modified chloromethyl groups.

    Substitution: New quinazolinone derivatives with substituted amino or chloromethyl groups.

Scientific Research Applications

6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a chloromethyl group.

    6-Amino-2-(chloromethyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    6-Amino-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the quinazolinone core

Properties

CAS No.

61899-77-2

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

6-amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14ClN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3

InChI Key

WMANXWMAWZJXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CCl

Origin of Product

United States

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